4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine
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Overview
Description
4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two fluorine atoms and a phenylethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction.
Final Coupling: The final step involves coupling the fluorinated piperidine with the phenylethyl-substituted piperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine involves its interaction with specific molecular targets. The fluorine atoms and phenylethyl group contribute to its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-methylpiperidine
- 4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine hydrochloride
- 4,4-Difluoropiperidine
Uniqueness
4,4-Difluoro-1-[1-(1-phenylethyl)piperidine-4-carbonyl]piperidine is unique due to the presence of both fluorine atoms and a phenylethyl group, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in research and industry.
Properties
Molecular Formula |
C19H26F2N2O |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(1-phenylethyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C19H26F2N2O/c1-15(16-5-3-2-4-6-16)22-11-7-17(8-12-22)18(24)23-13-9-19(20,21)10-14-23/h2-6,15,17H,7-14H2,1H3 |
InChI Key |
DHXMTTINBQLSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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